(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 120709-59-3) is a synthetic amino acid derivative featuring dual protecting groups: a benzyloxycarbonyl (Cbz) group on the β-amino position and a tert-butoxycarbonyl (Boc) group on the α-amino position (Figure 1). Its molecular formula is C₁₆H₂₂N₂O₆, with a molecular weight of 338.36 g/mol .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSMVGTLTVHLK-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group of an amino acid precursor using tert-butoxycarbonyl (Boc) anhydride. This is followed by the introduction of the benzyloxycarbonyl (Cbz) group to the other amino functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of ®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid may involve automated synthesis processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: Removal of the protecting groups under acidic or basic conditions.
Oxidation: Conversion of the benzyloxy group to a carboxylic acid.
Reduction: Reduction of the benzyloxycarbonyl group to a benzylamine.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane for Boc removal; hydrogenation for Cbz removal.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions include the deprotected amino acid, benzylamine, and carboxylic acid derivatives, depending on the specific reaction conditions employed.
Scientific Research Applications
®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid largely depends on its role as a protected amino acid derivative. In biochemical applications, the compound can be deprotected to release the active amino acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme active sites where the amino acid can act as a substrate or inhibitor.
Comparison with Similar Compounds
Key Characteristics:
- Structural Features: The compound’s propanoic acid backbone is modified with orthogonal protecting groups (Cbz and Boc), enabling sequential deprotection under acidic (Boc) or hydrogenolytic (Cbz) conditions.
- Applications : Widely used in peptide synthesis as a building block to control regioselectivity and prevent unwanted side reactions during coupling .
- Synthetic Relevance : Serves as an intermediate in pharmaceuticals, particularly in prodrugs and macrocyclic compounds for imaging agents .
Structural and Functional Variations
The following table summarizes key structural differences and applications of analogous compounds:
Key Research Findings
Steric and Electronic Effects
- Dual Protection Advantage : The target compound’s Cbz and Boc groups provide orthogonal protection, enabling selective deprotection. This is critical for synthesizing peptides with specific regiochemistry, as seen in cyclen-based MRI contrast agents .
- Phenyl vs. Cbz Substituents: (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (CAS: 181140-88-5) lacks the Cbz group but incorporates a phenyl ring. This substitution increases hydrophobicity, enhancing membrane permeability in anticancer prodrugs .
Pharmacokinetic Considerations
- Methyl Substituents: The methyl group in (R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic acid reduces steric hindrance, improving metabolic stability in prodrugs compared to bulkier analogs .
- Brominated Derivatives : Bromine atoms (e.g., in ) enhance electrophilic reactivity, enabling cross-coupling reactions for radiopharmaceuticals like (S)-[¹⁸F]FETrp .
pH Sensitivity
Compounds with β-amino groups, such as the target molecule, exhibit pH-dependent behavior. For example, the Boc-protected β-NH₂ group in amphipathic peptides remains unprotonated at neutral pH, making it suitable for endosomal escape in drug delivery systems .
Biological Activity
(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, known by its CAS number 81306-93-6, is a synthetic amino acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This compound exhibits unique biological activities that warrant detailed exploration.
The molecular formula of (R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is C₁₆H₂₂N₂O₆, with a molecular weight of 338.36 g/mol. The compound is characterized by the presence of multiple functional groups, including carbonyl and amino groups, which contribute to its biological activity.
The biological activity of this compound primarily arises from its ability to interact with specific biological targets. It acts as a substrate for various enzymes involved in metabolic pathways and can also function as an inhibitor for certain receptors. The benzyloxy and tert-butoxycarbonyl groups enhance its lipophilicity, facilitating cellular uptake and interaction with target proteins.
Biological Activity Overview
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : Research suggests that (R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Neuroprotective Properties : There is evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress-induced damage.
Case Study 1: Antitumor Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of (R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death.
Case Study 2: Anti-inflammatory Mechanism
A study conducted on lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6, key inflammatory mediators. These findings suggest that it may serve as a potential therapeutic agent for inflammatory diseases.
Data Table: Biological Activities
Safety Profile
While exploring the biological activities, it is essential to consider the safety profile of (R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. The compound has been classified with precautionary statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling and storage conditions are recommended to mitigate these risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
